molecular formula C18H19N3O5 B4735448 N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide

N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide

Numéro de catalogue B4735448
Poids moléculaire: 357.4 g/mol
Clé InChI: KNODFAVPXHSCKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide, commonly known as ADH-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of hydrazinecarboxamides and has shown promising results in preclinical studies.

Mécanisme D'action

The mechanism of action of ADH-1 involves the inhibition of N-cadherin, a protein that plays a critical role in cell-cell adhesion. N-cadherin is overexpressed in many types of cancer cells and is associated with increased invasiveness and metastasis. By inhibiting N-cadherin, ADH-1 disrupts the signaling pathways that promote cancer cell survival and proliferation. This leads to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
ADH-1 has been shown to have several biochemical and physiological effects. In preclinical models, ADH-1 has been shown to inhibit tumor growth and metastasis. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ADH-1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis, and the inhibition of angiogenesis by ADH-1 is a promising therapeutic approach.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of ADH-1 is its specificity for N-cadherin. This makes it a promising candidate for cancer therapy, as it targets a specific protein that is overexpressed in many types of cancer cells. Another advantage of ADH-1 is its ability to inhibit angiogenesis, which is an important process in tumor growth and metastasis. However, there are also limitations to using ADH-1 in lab experiments. The compound is complex to synthesize, which can make it difficult to obtain in large quantities. Additionally, the compound has not yet been tested in clinical trials, which makes it difficult to predict its efficacy and safety in humans.

Orientations Futures

There are several future directions for research on ADH-1. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of ADH-1 for clinical use, including the development of new formulations and delivery methods. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of ADH-1 in different types of cancer. Finally, clinical trials are needed to determine the efficacy and safety of ADH-1 in humans.

Applications De Recherche Scientifique

ADH-1 has been studied extensively in preclinical models for its potential use in cancer treatment. The compound has been shown to inhibit the activity of N-cadherin, a protein that is overexpressed in many types of cancer cells. By inhibiting N-cadherin, ADH-1 disrupts the signaling pathways that promote cancer cell survival and proliferation. This makes ADH-1 a promising candidate for cancer therapy.

Propriétés

IUPAC Name

1-(4-acetylphenyl)-3-[(2,3-dimethoxybenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-11(22)12-7-9-13(10-8-12)19-18(24)21-20-17(23)14-5-4-6-15(25-2)16(14)26-3/h4-10H,1-3H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNODFAVPXHSCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(2,3-dimethoxyphenyl)carbonyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2-(2,3-dimethoxybenzoyl)hydrazinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.